molecular formula C29H27N3O5S B5155156 N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide

N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide

Cat. No. B5155156
M. Wt: 529.6 g/mol
InChI Key: ULXWFBHOSBOHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide, also known as BMS-754807, is a small molecule inhibitor that targets the insulin-like growth factor 1 receptor (IGF-1R). The IGF-1R is a transmembrane receptor that plays a crucial role in cell growth, differentiation, and survival. Overexpression of this receptor has been implicated in several types of cancer, including breast, lung, and prostate cancer. Therefore, BMS-754807 has been studied extensively as a potential therapeutic agent for cancer treatment.

Mechanism of Action

N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide works by inhibiting the IGF-1R, which is overexpressed in several types of cancer. The IGF-1R signaling pathway plays a crucial role in cell growth, differentiation, and survival. By inhibiting this pathway, N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. It can induce apoptosis, inhibit cell proliferation, and decrease the expression of several key proteins involved in cancer cell survival and growth. In addition, N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide can inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide in lab experiments is its specificity for the IGF-1R. This allows researchers to study the role of this receptor in cancer cell growth and survival. However, one limitation of using N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its use in treating other types of cancer, such as pancreatic and ovarian cancer. Additionally, researchers can explore the use of N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide in combination with other IGF-1R inhibitors to improve its efficacy. Finally, further studies are needed to better understand the mechanisms of resistance to N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with N-benzyl-4-aminobenzoic acid to form N-benzyl-4-(4-methoxybenzoylamino)benzoic acid. This intermediate is then reacted with methylsulfonyl chloride to form N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide. The overall yield of this synthesis is approximately 30%.

Scientific Research Applications

N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been extensively studied in preclinical and clinical settings as a potential therapeutic agent for cancer treatment. In preclinical studies, N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In clinical studies, N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to have promising antitumor activity in patients with advanced solid tumors, including breast and lung cancer.

properties

IUPAC Name

N-benzyl-2-[[4-[(4-methoxyphenyl)sulfonyl-methylamino]benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5S/c1-32(38(35,36)25-18-16-24(37-2)17-19-25)23-14-12-22(13-15-23)28(33)31-27-11-7-6-10-26(27)29(34)30-20-21-8-4-3-5-9-21/h3-19H,20H2,1-2H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXWFBHOSBOHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-{[(4-{[(4-methoxyphenyl)sulfonyl](methyl)amino}phenyl)carbonyl]amino}benzamide

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